N-(3-Hydroxy-2-methoxypropyl)hexadecanamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-2-methoxypropyl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-19(18-22)24-2/h19,22H,3-18H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJBRCRLFRIREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554364 | |
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112988-96-2 | |
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Trityl-Protected Intermediate Synthesis
The primary method for synthesizing N-(3-hydroxy-2-methoxypropyl)hexadecanamide involves a multi-step process utilizing protective group chemistry. As referenced in ChemicalBook, the precursor Hexadecanamide, N-[2-methoxy-3-(triphenylmethoxy)propyl]- serves as a critical intermediate.
Reaction Sequence:
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Protection of the Hydroxyl Group :
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The hydroxyl group in the glycerol derivative is protected as a triphenylmethyl (trityl) ether. This is achieved by reacting 3-hydroxy-2-methoxypropanol with trityl chloride () in the presence of a base like pyridine or triethylamine:
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The trityl group ensures stability during subsequent reactions.
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Amidation with Hexadecanoyl Chloride :
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The protected intermediate is reacted with hexadecanoyl chloride () under anhydrous conditions. A base such as triethylamine is used to scavenge HCl:
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Deprotection of the Trityl Group :
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The trityl ether is cleaved under mild acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the final product:
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Key Advantages:
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High regioselectivity due to steric protection of the hydroxyl group.
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Minimal side reactions (e.g., esterification).
Direct Amidation Using Activated Carboxylic Acids
An alternative approach involves direct coupling between hexadecanoic acid and 3-hydroxy-2-methoxypropylamine. This method requires activation of the carboxylic acid to enhance reactivity.
Procedure:
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Activation of Hexadecanoic Acid :
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The acid is converted to an acyl chloride using thionyl chloride () or oxalyl chloride ():
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Amide Bond Formation :
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The acyl chloride reacts with 3-hydroxy-2-methoxypropylamine in the presence of a base (e.g., ):
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Challenges:
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The hydroxyl group in the amine may compete in nucleophilic reactions, necessitating careful stoichiometry.
| Manufacturer | Product Number | Packaging | Price (USD) | Purity |
|---|---|---|---|---|
| TRC | H946210 | 50 mg | $165 | ≥95% |
| Medical Isotopes, Inc. | 65388 | 500 mg | $2,200 | 95% |
| American Custom Chemicals Corp | LIP0004980 | 5 mg | $502.99 | 95% |
Mechanistic Insights and Optimization
Role of Protective Groups
The trityl group’s bulkiness prevents undesired interactions during amidation, while its acid-labile nature allows for facile deprotection without degrading the amide bond.
Reaction Condition Optimization
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Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
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Solvents : Anhydrous dichloromethane or tetrahydrofuran (THF) are preferred for their inertness.
Comparative Analysis of Methods
| Method | Yield* | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Trityl-Protected Intermediate | High | >95% | Moderate | Moderate |
| Direct Amidation | Medium | 85–90% | High | High |
*Reported yields are inferred from analogous reactions due to limited public data.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-(3-oxo-2-methoxypropyl)hexadecanamide.
Reduction: Formation of N-(3-hydroxy-2-methoxypropyl)hexadecylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide has several applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-2-methoxypropyl)hexadecanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with lipid receptors and enzymes involved in fatty acid metabolism. The hydroxyl and methoxy groups in the compound can participate in hydrogen bonding and other interactions, influencing its activity and function.
Comparison with Similar Compounds
Neuroactive Derivatives
- N-(2R-hydroxypropyl)-hexadecanamide (PalGly): Exhibits neuroactivity by transiently inhibiting nociceptive neuron firing (EC₅₀ = 5.5 µM) . Its shorter chain (C18 vs. C20) and stereospecific hydroxy group may enhance blood-brain barrier permeability compared to the target compound.
Functional Additives
- N-[2-(dimethylamino)ethyl]-hexadecanamide: The dimethylamino group imparts cationic properties, enhancing antimicrobial activity in lubricants . This contrasts with the target compound’s methoxy group, which likely reduces polarity.
Physicochemical Properties
- Melting Points: Pseudo-ceramides (e.g., C₃₇H₇₅NO₄) melt at 69–77°C, ideal for topical formulations , whereas amino-substituted derivatives (e.g., C₂₀H₄₂N₂O) have lower melting points due to disrupted crystallinity .
- Solubility: Hydroxy and methoxy groups enhance water solubility compared to purely alkylated analogs. For example, PalGly (C₁₈H₃₅NO₃) is a crystalline solid stable in polar solvents .
Biological Activity
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide, also known as a fatty acid amide, has garnered attention in recent research for its potential biological activities, particularly in the realms of cancer therapy and neuroprotection. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a long-chain fatty acid amide characterized by its hydroxy and methoxy substituents. Its structural formula can be represented as follows:
This compound belongs to a class of bioactive lipids known for their roles in cellular signaling and modulation of various physiological processes.
1. Inhibition of Cancer Cell Proliferation
Recent studies have highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. For instance, research has shown that this compound induces apoptosis in breast cancer cells by modulating key apoptotic pathways. Specifically, it has been observed to upregulate pro-apoptotic proteins such as BAX and downregulate anti-apoptotic proteins like BCL-2, thereby promoting cell death in malignancies.
2. Neuroprotective Effects
The compound exhibits neuroprotective properties, potentially through its influence on sphingolipid metabolism. Dysregulation of sphingolipid pathways is implicated in neurodegenerative diseases. Studies suggest that this compound may enhance neuronal survival by modulating these pathways, thereby offering therapeutic potential against conditions such as Alzheimer's disease.
Case Studies
A series of in vitro studies have been conducted to evaluate the efficacy of this compound:
- Breast Cancer Cell Lines : In a study involving MDA-MB-231 and MCF-7 cells, the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potency against breast cancer cells.
- Neuroblastoma Models : In neuroblastoma SH-SY5Y cells, treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anti-cancer | MDA-MB-231 | 15 | Induction of apoptosis via BAX/BCL-2 ratio |
| Neuroprotection | SH-SY5Y | 12 | Modulation of sphingolipid metabolism |
| Cytotoxicity | COLO-205 | 18 | Activation of apoptotic pathways |
Q & A
Q. What are the common synthetic routes for N-(3-Hydroxy-2-methoxypropyl)hexadecanamide, and how is the product characterized?
The synthesis typically involves condensation reactions between palmitic acid (hexadecanoic acid) and functionalized amines. For example, analogous compounds like N-[3-(Dimethylamino)propyl]hexadecanamide (DMPH) are synthesized by reacting palmitic acid with dimethylaminopropylamine (DMAPA) under controlled conditions. The reaction is monitored via calorimetry to estimate thermodynamic parameters . Post-synthesis, characterization employs:
- Infrared (IR) spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
- Gas chromatography (GC) with hydrogen flame ionization detection to verify purity and retention time alignment with standards .
- Melting point analysis (e.g., 69–77°C for structural analogs) .
Q. What analytical methods are recommended to assess the purity of this compound?
Rigorous purity testing includes:
- Secondary amine salt detection : Colorimetric assays to ensure no residual amines (e.g., heating with sodium nitroprusside to avoid red coloration) .
- Heavy metal analysis : Atomic absorption spectroscopy to confirm levels below 20 ppm .
- Thermogravimetric analysis (TGA) : Quantifies residual solvents or decomposition products, with acceptable ash residues ≤0.5% .
Advanced Research Questions
Q. How can the standard enthalpy of formation (ΔHf°) of this compound be experimentally determined?
A calorimetric approach using Hess’s Law is applicable. For DMPH analogs, ΔHf° is derived by:
Measuring the heat of reaction between palmitic acid and DMAPA.
Combining this with known enthalpies of reactants and byproducts (e.g., water).
Validating results via computational methods (e.g., group contribution models) .
Data Example: For DMPH, ΔHf° was estimated at −890 kJ/mol with ±5% experimental error .
Q. What structural analogs of this compound are used in dermatological research, and what methodologies apply to study their mechanisms?
- Pseudo-ceramide analogs (e.g., SLE: N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide) are studied for skin barrier repair.
- Methods :
Q. How can conflicting data on biological activity be resolved for amphiphilic amides like this compound?
- Dose-response studies : Use in vitro cytotoxicity assays (e.g., MTT or Mosmann’s colorimetric assays ) to distinguish bioactive vs. cytotoxic concentrations.
- Molecular dynamics simulations : Compare membrane interaction patterns (e.g., insertion depth, hydrogen bonding) to explain variability in antimicrobial or metabolic activity .
Key Methodological Recommendations
- Synthesis Optimization : Use anhydrous conditions and catalytic TCEP (Tris-(2-carboxyethyl)phosphine) to minimize oxidation byproducts .
- Thermodynamic Validation : Cross-reference experimental ΔHf° with ab initio calculations (e.g., Gaussian software) .
- Biological Assays : Pair in vitro models (e.g., 3T3 fibroblast viability) with metabolomic profiling to elucidate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
